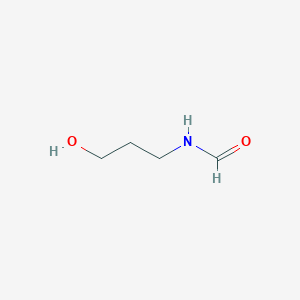

N-(3-Hydroxypropyl)formamide

Description

Contextualization within Formamide (B127407) Chemistry

N-(3-Hydroxypropyl)formamide is a derivative of formamide (CH₃NO), the simplest amide derived from formic acid. wikipedia.org Formamide itself is a significant industrial chemical, serving as a feedstock for sulfa drugs, pharmaceuticals, and herbicides, and as a solvent for ionic compounds, resins, and plasticizers. wikipedia.org The chemistry of formamides is characterized by the reactivity of the amide functional group.

N-substituted formamides, the class to which this compound belongs, are particularly crucial in organic chemistry. They are recognized as important substrates and intermediates for the synthesis of a wide array of bioactive molecules and pharmaceuticals. jst.go.jp The presence of the N-formyl group is a key structural motif in various natural products and drugs. jst.go.jp this compound's structure is distinguished by the addition of a 3-hydroxypropyl chain to the nitrogen atom, introducing a primary alcohol functional group. This bifunctionality allows for a wider range of chemical transformations compared to simple amides, enabling its potential use as a building block in more complex molecular architectures.

Significance in Organic Synthesis and Materials Science

The dual functionality of this compound underpins its significance in both organic synthesis and potentially in materials science.

In organic synthesis , the compound is primarily explored as a product of novel formylation reactions. The formylation of amines is a fundamental transformation, and developing efficient and selective methods is a continuous goal. Research has demonstrated the synthesis of this compound from 3-amino-1-propanol using various modern catalytic systems. For instance, one method employs an N-heterocyclic carbene-supported zinc catalyst to achieve the N-formylation of 3-aminopropan-1-ol using phenylsilane (B129415) and CO2 at room temperature, affording the product in a 69% yield. rsc.org Another approach utilizes N-formylcarbazole as a formylating agent; however, due to the high polarity of this compound, this procedure requires a subsequent silylation step to facilitate its isolation. jst.go.jpjst.go.jp

Beyond targeted synthesis, this compound has also been identified as a degradation product in industrial processes. Specifically, in studies of aqueous amine solvents used for carbon dioxide (CO₂) capture, it is formed from the degradation of 3-amino-1-propanol. researchgate.netnih.gov Understanding the formation pathways of such degradation products is critical for maintaining the efficiency and stability of these industrial systems. researchgate.netnih.gov

In materials science , while specific applications for this compound are not yet widely established, its structure suggests significant potential. Its parent compound, formamide, is used in sol-gel solutions to prevent cracking and as a solvent for the self-assembly of polymer nanofilms. wikipedia.orggoogle.com The reaction products of a related compound, N,N-dimethylformamide, with metal chlorides are being explored for creating nanostructured materials. ontosight.ai The presence of both a hydrogen-bonding amide group and a reactive hydroxyl group in this compound makes it a candidate for applications as a monomer in polymerization, a cross-linking agent, or as a surface modification agent to alter the properties of materials. google.com

Overview of Current Research Landscape

The current research landscape for this compound is multifaceted, touching upon green chemistry, industrial process optimization, and synthetic methodology.

A notable trend is the development of more sustainable synthetic routes. The use of carbon dioxide as a C1 feedstock for the formylation of amines, as demonstrated in the synthesis of this compound, represents a key area of green chemistry research, aiming to utilize a greenhouse gas as a valuable chemical building block. rsc.org

Furthermore, the compound plays a role in the analytical chemistry of carbon capture technologies. As these technologies become more widespread, research into the chemical stability of the amine solvents used is crucial. researchgate.netnih.gov The identification and quantification of degradation products like this compound are essential for understanding solvent loss and developing more robust and efficient capture systems. researchgate.netnih.gov

While this compound itself is not highlighted as a therapeutic agent, the broader class of formamide derivatives is being investigated for the treatment of various diseases, including inflammatory and respiratory conditions. google.com Research into the synthesis and reactivity of simpler formamides like this compound provides fundamental knowledge that can support the development of more complex pharmaceutical compounds.

Table of Mentioned Compounds

Structure

3D Structure

Properties

CAS No. |

49807-74-1 |

|---|---|

Molecular Formula |

C4H9NO2 |

Molecular Weight |

103.12 g/mol |

IUPAC Name |

N-(3-hydroxypropyl)formamide |

InChI |

InChI=1S/C4H9NO2/c6-3-1-2-5-4-7/h4,6H,1-3H2,(H,5,7) |

InChI Key |

WYRFKDCNTSFHBX-UHFFFAOYSA-N |

SMILES |

C(CNC=O)CO |

Canonical SMILES |

C(CNC=O)CO |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Hydroxypropyl Formamide

Direct Formylation Approaches

Direct formylation methods involve the reaction of an amine with a formyl group donor. These are often straightforward procedures, though they may require specific reagents to activate the formyl source or to drive the reaction to completion.

The reaction between 3-aminopropan-1-ol and formic acid is a fundamental method for producing N-(3-Hydroxypropyl)formamide. This acid-amine reaction can be facilitated in several ways. A practical approach involves heating a mixture of the amine and aqueous formic acid in a suitable solvent, such as toluene, with azeotropic removal of water using a Dean-Stark trap to drive the equilibrium towards product formation. scispace.com This method is advantageous due to the use of readily available and inexpensive reagents and the avoidance of strictly anhydrous conditions. scispace.com

Variations of this method include the use of activating agents. For instance, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to form an active formic anhydride (B1165640) intermediate in situ, which then readily reacts with the amino acid ester. nih.gov While effective, these methods often require the removal of byproducts, such as dicyclohexylurea. nih.gov Solvent-free conditions have also been explored, where heating the amine directly with formic acid can yield the desired formamide (B127407), offering a greener alternative by eliminating the need for a solvent. nih.gov

Table 1: Comparison of Direct Formylation with Formic Acid Derivatives

| Formylating Agent/System | Catalyst/Reagent | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| 85% Formic Acid | None | Toluene, reflux with Dean-Stark trap | Practical, no anhydrous conditions needed, excellent yields. | scispace.com |

| Formic Acid | Dicyclohexyl-carbodiimide (DCC) | Not specified | Forms active formylating reagent, high yields for amino acid esters. | nih.gov |

| Formic Acid | Melaminetrisulfonic acid (MTSA) | 60 °C, solvent-free | Catalytic, high yields for various amines. | nih.gov |

| Formic Acid | Sodium Formate (B1220265) | Room temperature, solvent-free | Catalytic, selective N-formylation over O-formylation. | nih.gov |

Phenylsilane (B129415) (PhSiH₃) has emerged as an effective reducing agent in formylation reactions where carbon dioxide is utilized as the C1 source. In the context of synthesizing this compound, a notable procedure involves the reaction of 3-aminopropan-1-ol with phenylsilane in the presence of a suitable catalyst. rsc.org This method is part of a broader strategy for the reductive functionalization of CO₂. rsc.org

The reaction typically proceeds at room temperature and under an atmosphere of carbon dioxide. The phenylsilane acts as a hydride donor, facilitating the reduction of CO₂ and its subsequent incorporation into the amine. One specific study demonstrated the synthesis of this compound from 3-aminopropan-1-ol and phenylsilane, achieving a yield of 69% after 12 hours at room temperature. rsc.org This approach is significant as it utilizes a renewable and abundant C1 source (CO₂) under mild conditions.

Catalytic Synthesis Routes

Catalytic methods offer pathways to this compound that are often more efficient and selective, operating under milder conditions and sometimes employing environmentally benign reagents.

A sophisticated and environmentally friendly approach to this compound synthesis involves the use of an N-heterocyclic carbene (NHC) supported zinc catalyst. rsc.org This system effectively catalyzes the N-formylation of a wide range of amines, including 3-aminopropan-1-ol, using carbon dioxide as the formylating agent and a hydrosilane, such as phenylsilane, as the reductant. rsc.orgacs.org

The process operates under mild conditions, typically at room temperature and under one bar of CO₂ pressure, with a low catalyst loading. acs.org The zinc complex, activated by the NHC ligand, facilitates the reductive functionalization of CO₂. For the synthesis of this compound, the reaction of 3-aminopropan-1-ol with phenylsilane in the presence of the NHC-Zn catalyst system resulted in a 69% yield. rsc.org This catalytic protocol is noted for its excellent functional group tolerance and chemoselectivity. acs.org

Table 2: NHC-Zinc Catalyzed Synthesis of this compound

| Substrate | Catalyst System | Reductant | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Aminopropan-1-ol | Zn(OAc)₂ / [L2-H]Br / KOtBu | Phenylsilane | 12 h | Room Temp. | 69% | rsc.org |

In the pursuit of greener synthetic methodologies, nano-sized magnesium oxide (MgO) has been identified as an effective and environmentally compatible catalyst for certain organic transformations. sharif.edu While a direct application to this compound is not explicitly detailed in the searched literature, the use of nano MgO has been successfully demonstrated in the synthesis of N-protected amino acid derived formamides. sharif.edu

This methodology involves the Curtius rearrangement of N-protected amino acid azides to isocyanates, which are then treated with formic acid in the presence of a catalytic amount of nano MgO. sharif.edu The nano MgO catalyst is noted for its low cost, minimal side product formation, high chemoselectivity, and ease of separation from the reaction mixture. sharif.edu The large surface area of the nanoparticles makes a greater fraction of the catalytic sites available for reaction. sharif.edu The principles of this green catalytic approach suggest its potential applicability for the formylation of other amino alcohols like 3-aminopropan-1-ol.

The direct use of methanol (B129727) as a C1 source for the N-formylation of amines represents a highly atom-economical and sustainable synthetic route. d-nb.info This transformation is typically achieved using various transition metal catalysts that facilitate the dehydrogenation of methanol to an in-situ generated formyl equivalent, which then reacts with the amine. acs.orgnih.gov

Several catalytic systems have been developed for this purpose, including:

Ruthenium-based catalysts: Homogeneous ruthenium complexes, particularly those with N-heterocyclic carbene ligands, have been shown to effectively catalyze the N-formylation of a range of amines with methanol. acs.orgmdpi.com The selectivity of these reactions can often be tuned by adjusting reaction conditions such as temperature and hydrogen pressure. kaist.ac.kr

Chromium-based catalysts: An inorganic ligand-supported chromium(III) catalyst has demonstrated excellent activity and selectivity in the transformation of various primary and secondary amines to their corresponding formamides using methanol under mild conditions. d-nb.inforesearchgate.net This catalyst is also reusable, adding to its practical appeal. researchgate.net

Gold-Palladium nanoparticles: Bimetallic AuPd nanoparticles supported on iron oxide (AuPd–Fe₃O₄) have been used for the N-formylation of secondary amines at room temperature, using methanol as the formyl source and oxygen as the oxidant. nih.gov

These catalytic systems offer a green alternative to traditional formylating agents, with water often being the only byproduct. d-nb.info The scope of these reactions has been shown to include a variety of amines, suggesting that the direct catalytic coupling of 3-aminopropan-1-ol with methanol is a feasible and promising route to this compound.

Table 3: Catalysts for Direct N-Formylation of Amines with Methanol

| Catalyst Type | Example Catalyst | Key Features | Reference |

|---|---|---|---|

| Ruthenium-based | Ruthenium N-heterocyclic carbene complex | Homogeneous, selective functionalization. | acs.orgmdpi.comkaist.ac.kr |

| Chromium-based | (NH₄)₃[CrMo₆O₁₈(OH)₆] | Reusable, excellent activity for primary and secondary amines. | d-nb.inforesearchgate.net |

| Bimetallic Nanoparticles | AuPd–Fe₃O₄ | Heterogeneous, operates at room temperature with O₂ as oxidant. | nih.gov |

Selective Formylation Strategies

The presence of both an amino and a hydroxyl group in 3-amino-1-propanol necessitates the use of selective formylation methods to favor N-formylation over O-formylation. This selectivity is key to achieving high yields and purity of the target compound, this compound.

Utilizing N-Formylcarbazole for Selective N-Formylation

N-Formylcarbazole has emerged as a highly effective reagent for the selective N-formylation of amines, including amino alcohols like 3-amino-1-propanol. Current time information in Meløy, NO.rsc.org This crystalline solid reagent offers practical advantages over liquid or gaseous formylating agents, which can be sensitive to moisture and may require in-situ preparation. Current time information in Meløy, NO. The reactivity of N-formylcarbazole allows for the chemoselective formylation of the amino group while leaving the hydroxyl group intact. Current time information in Meløy, NO.d-nb.info

The reaction's selectivity is attributed to the steric and electronic properties of N-formylcarbazole, which favors reaction with the more nucleophilic amino group over the less nucleophilic hydroxyl group under mild conditions. Current time information in Meløy, NO. Research has demonstrated that N-formylcarbazole can selectively formylate sterically less hindered primary and secondary amines, while being less reactive towards bulkier amines and weakly nucleophilic amines such as anilines. rsc.org This characteristic reactivity profile makes it a suitable choice for the clean and efficient synthesis of this compound.

Silyl (B83357) Protection in Formamide Isolation from Highly Polar Amino Alcohols

The high polarity of this compound, stemming from the presence of both a hydroxyl and a formamide group, can present challenges during its isolation and purification. d-nb.info To overcome this, a common strategy involves the use of silyl protecting groups. The hydroxyl group of the formylated product is temporarily converted into a less polar silyl ether, which facilitates extraction and purification by standard chromatographic techniques. d-nb.infofiveable.me

A typical procedure involves a one-pot operation where, after the N-formylation of 3-amino-1-propanol is complete, a silylating agent is added to the reaction mixture. d-nb.info A frequently used reagent for this purpose is tert-butyldiphenylsilyl chloride (TBDPSCl), often in the presence of a base like imidazole. d-nb.info The resulting N-(3-tert-Butyldiphenylsiloxy)propylformamide is significantly less polar, allowing for efficient extraction with organic solvents and subsequent purification. d-nb.info The silyl protecting group can then be readily removed under mild conditions to yield the pure this compound. This protection-deprotection sequence is a crucial step for obtaining the final product in high purity, especially when dealing with highly polar amino alcohols. d-nb.infotcichemicals.com

Industrial and Large-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound involves a distinct set of challenges and considerations. While specific details on the commercial manufacturing process for this particular compound are not extensively published, general principles of chemical process development and scale-up for formamides provide a framework for understanding the industrial landscape. d-nb.infounimi.it

Common industrial methods for formamide production include the carbonylation of ammonia (B1221849) or the ammonolysis of methyl formate. researchgate.net For N-substituted formamides like this compound, catalytic routes are often favored for their efficiency and atom economy. These can involve the use of various catalysts with formic acid or its derivatives as the formylating agent. mdpi.com The choice of the synthetic route on an industrial scale is heavily influenced by factors such as cost and availability of raw materials, reaction efficiency, safety, and environmental impact. pharmoutsourcing.com

Key considerations for the large-scale synthesis of this compound include:

Route Selection: The laboratory method using N-formylcarbazole, while offering high selectivity, may be less economically viable on a large scale due to the cost of the reagent. Industrial processes would likely favor more cost-effective formylating agents like formic acid or methyl formate in conjunction with a suitable catalyst that ensures high N-selectivity. ethz.chresearchgate.net

Process Optimization and Safety: Scaling up formylation reactions requires careful management of reaction conditions to ensure safety and consistent product quality. Formylation reactions can be exothermic, and efficient heat removal is critical to prevent thermal runaway, especially in large reactors. sci-hub.seillinois.edu The use of continuous flow reactors can offer advantages in terms of heat and mass transfer, leading to better control and potentially higher yields. rsc.orgnih.govrsc.org A thorough understanding of the reaction kinetics and thermodynamics is essential for designing a safe and robust industrial process. acs.org

Purification: The high polarity of this compound remains a challenge at an industrial scale. While silyl protection is effective in the lab, its application in a large-scale process would add significant cost due to the price of silylating agents and the need for additional reaction and purification steps. fiveable.mewikipedia.org Industrial purification would likely rely on other techniques such as distillation or crystallization, which would need to be optimized for this specific compound.

Economic Feasibility: A techno-economic analysis (TEA) is crucial to determine the commercial viability of any production process. d-nb.info This analysis would compare the costs of different synthetic routes, taking into account raw material prices, energy consumption, catalyst cost and lifetime, and waste disposal. Recent research into electrochemical synthesis of formamides from simple feedstocks like methanol and ammonia suggests potential for more sustainable and cost-effective production methods in the future. d-nb.infonih.gov

Chemical Reactivity and Transformation Pathways of N 3 Hydroxypropyl Formamide

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions involve the formation of a ring structure from a single molecule. The potential for N-(3-Hydroxypropyl)formamide derivatives to undergo such reactions is a subject of specialized synthetic chemistry.

Formation of Benzofused Lactams via N-(3-Hydroxypropyl)-2-nitro-N-(ω-phenylalkyl)acetamides

The specific pathway for the formation of benzofused lactams from N-(3-Hydroxypropyl)-2-nitro-N-(ω-phenylalkyl)acetamides is a highly specialized transformation. Detailed studies outlining this particular intramolecular cyclization are not extensively represented in publicly available scientific literature. General methodologies for amide cyclization exist, but specific data on this substrate are sparse. rsc.orgrsc.orgresearchgate.netresearchgate.net

Mechanisms of Ring Closure and Product Transformations

Given the limited information on the specific reaction mentioned above, a detailed mechanistic description of the ring closure and subsequent product transformations is not available. Generally, such cyclizations can be promoted under various conditions, potentially involving activation of the amide or the aromatic ring to facilitate intramolecular nucleophilic attack. beilstein-journals.org

Role in Degradation Networks

This compound has been identified as a key degradation product in industrial processes, particularly in amine-based carbon capture systems. Its formation signals the chemical breakdown of the amine solvents used to scrub carbon dioxide from flue gas.

This compound as a Degradation Product in Amine-Based CO2 Capture Solvents

In the operation of post-combustion CO2 capture (PCCC) plants, aqueous amine solvents are subjected to high temperatures and oxidative environments, leading to their degradation. hw.ac.ukuky.edu this compound has been identified and quantified as a degradation product in studies of various amine solvents, including blends of 3-amino-1-propanol (3A1P). researchgate.netnih.gov Its presence contributes to the loss of the active amine solvent, reducing the efficiency of the CO2 capture process. researchgate.net The formation of such degradation products is a significant challenge, leading to solvent makeup requirements and potential operational issues. trimeric.com

A study on the chemical stability of a blend of 3-amino-1-propanol (3A1P) and 1-(2-hydroxyethyl)pyrrolidine identified this compound among 30 degradation compounds. nih.gov The table below lists some of the major degradation products found alongside it in cyclic experiments.

| Degradation Product | Chemical Formula | Role/Type |

| Ammonia (B1221849) | NH₃ | Volatile degradation product |

| 3-(methylamino)-1-propanol (methyl-AP) | C₄H₁₁NO | Secondary amine |

| N,N′-bis(3-hydroxypropyl)-urea (AP-urea) | C₇H₁₆N₂O₃ | Urea (B33335) derivative |

| Formic acid | CH₂O₂ | Carboxylic acid, HSS precursor |

| N-(3-hydroxypropyl)-glycine (HPGly) | C₅H₁₁NO₃ | Amino acid |

| This compound | C₄H₉NO₂ | Amide |

Proposed Formation Pathways in Complex Amine Blends

The formation of this compound in amine scrubbing systems is primarily attributed to oxidative degradation. forcetechnology.com The general proposed mechanism involves the oxidation of the parent alkanolamine, such as 3-amino-1-propanol (3A1P) or diisopropanolamine (B56660) (DIPA). tandfonline.comutexas.edu

The pathway is thought to proceed through the following steps:

Oxidation of the parent amine: The alkanolamine is oxidized, leading to the formation of aldehydes and carboxylic acids. Specifically, formic acid is a known product of the oxidative degradation of many amines, such as monoethanolamine (MEA). acs.org

Amide Formation: The formic acid, present as a heat-stable salt (formate), then reacts with a molecule of the un-degraded parent amine (e.g., 3-amino-1-propanol) to form the corresponding amide, this compound. trimeric.comacs.org

This reaction pathway highlights how secondary degradation products can react with the primary solvent, leading to a complex mixture of compounds and accelerating solvent loss. researchgate.netnih.gov

Intermolecular Interactions and Complex Formation

The molecular structure of this compound, featuring both a hydroxyl group and a formamide (B127407) group, allows it to participate in significant intermolecular interactions, primarily through hydrogen bonding.

The key sites for hydrogen bonding are:

Hydrogen Bond Donors: The hydrogen atom of the hydroxyl (-OH) group and the hydrogen atom on the nitrogen of the formamide group (N-H).

Hydrogen Bond Acceptors: The oxygen atom of the hydroxyl group and the carbonyl oxygen atom (C=O) of the formamide group.

This dual functionality allows this compound to form hydrogen-bonded complexes with itself and with other protic or polar molecules, such as water. researchgate.net The N-H group can form a hydrogen bond with an oxygen electron donor, and the stability of such complexes is influenced by both inductive and steric effects of the substituents on the amide. researchgate.net These interactions govern its physical properties, such as boiling point, viscosity, and solubility in different solvents.

Hydrogen Bonding Characteristics and Influence

This compound possesses both a hydrogen bond donor (the hydroxyl group and the N-H group of the formamide) and a hydrogen bond acceptor (the carbonyl oxygen and, to a lesser extent, the nitrogen of the formamide and the oxygen of the hydroxyl group). This duality allows for the formation of a network of intermolecular and potentially intramolecular hydrogen bonds, which significantly influence its physical properties and reactivity.

The formamide group is known to participate in strong hydrogen bonding. The N-H proton can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The hydroxyl group (-OH) at the propyl terminus is also a potent hydrogen bond donor and acceptor. These functional groups can engage in various hydrogen bonding interactions, including with other this compound molecules or with solvent molecules.

Intermolecular Hydrogen Bonding: In the pure state or in solution, this compound molecules can associate through a variety of intermolecular hydrogen bonds. The most significant of these are likely to be the N-H···O=C and O-H···O=C interactions, where the formamide and hydroxyl protons of one molecule interact with the carbonyl oxygen of a neighboring molecule. Additionally, O-H···O-H and N-H···O-H hydrogen bonds can contribute to the formation of extended networks. These interactions are expected to lead to a higher boiling point and viscosity compared to analogous molecules lacking these hydrogen bonding capabilities.

Intramolecular Hydrogen Bonding: The flexible propyl chain allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the formamide group, which would result in the formation of a six-membered ring structure. The stability of such an intramolecular hydrogen bond would depend on the solvent environment and the conformational preferences of the molecule. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in studying these interactions. jchemrev.comjchemrev.com For instance, the formation of an intramolecular hydrogen bond would typically lead to a red-shift in the O-H stretching frequency in the IR spectrum and a downfield shift of the hydroxyl proton resonance in the ¹H NMR spectrum. jchemrev.com

The presence and nature of hydrogen bonding can significantly impact the chemical reactivity of this compound. For example, intermolecular hydrogen bonding can influence the accessibility of the lone pairs on the carbonyl oxygen, potentially affecting its nucleophilicity. Conversely, intramolecular hydrogen bonding could alter the acidity of the hydroxyl proton or the reactivity of the formamide group.

Potential Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor Group | Acceptor Group | Potential Influence |

|---|---|---|---|

| Intermolecular | Formamide N-H | Carbonyl Oxygen | Strong association between molecules, influencing physical properties. |

| Intermolecular | Hydroxyl O-H | Carbonyl Oxygen | Contributes to molecular aggregation. |

| Intermolecular | Hydroxyl O-H | Hydroxyl Oxygen | Formation of hydrogen-bonded chains or networks. |

| Intramolecular | Hydroxyl O-H | Carbonyl Oxygen | Stabilization of specific conformations, potential to alter reactivity. |

Rotameric States and Conformational Dynamics in Solution

The presence of several single bonds in this compound allows for considerable conformational flexibility. Rotation around the C-N amide bond, the C-C bonds of the propyl chain, and the C-O bond of the hydroxyl group leads to various possible rotameric states.

Amide Bond Rotation: A key feature of formamides is the restricted rotation around the C-N bond due to the partial double bond character arising from resonance. This leads to the existence of cis and trans conformers with respect to the orientation of the formyl proton and the substituent on the nitrogen. For N-substituted formamides, the trans conformation is generally more stable. The energy barrier for this rotation is typically high enough to allow for the observation of distinct signals for the two rotamers in NMR spectroscopy at room temperature.

Propyl Chain Conformations: The three C-C single bonds in the propyl chain can adopt different staggered conformations (gauche and anti). The relative energies of these conformers will be influenced by steric interactions and the potential for intramolecular hydrogen bonding. For instance, a specific sequence of gauche conformations might be necessary to facilitate the formation of an intramolecular hydrogen bond between the terminal hydroxyl group and the formamide carbonyl oxygen.

Influence of Solvent: The conformational equilibrium of this compound in solution is expected to be highly dependent on the solvent. In protic solvents, intermolecular hydrogen bonding with the solvent molecules will compete with intramolecular hydrogen bonding, potentially favoring more extended conformations. In aprotic, non-polar solvents, intramolecular hydrogen bonding is likely to be more prevalent, leading to more compact, cyclic-like structures. The dynamics of the interconversion between different rotamers and conformers can be studied using dynamic NMR techniques, which can provide information on the energy barriers of these processes.

Possible Rotameric States and Conformations of this compound

| Bond | Possible Conformations | Factors Influencing Stability |

|---|---|---|

| C-N (Amide) | cis, trans | Steric hindrance, electronic effects. Trans is generally favored. |

| C1-C2 (Propyl) | gauche, anti | Steric interactions, potential for intramolecular hydrogen bonding. |

| C2-C3 (Propyl) | gauche, anti | Steric interactions, potential for intramolecular hydrogen bonding. |

| C3-O (Hydroxyl) | gauche, anti | Steric interactions, hydrogen bonding with solvent. |

Further Derivatization and Functionalization

The presence of two reactive functional groups, the hydroxyl group and the formamide moiety, makes this compound a versatile building block for the synthesis of a variety of derivatives.

Synthesis of this compound Derivatives

Reactions at the Hydroxyl Group: The primary hydroxyl group can undergo typical alcohol reactions to yield a range of functionalized derivatives.

Esterification: Reaction with carboxylic acids, acid anhydrides, or acyl chlorides in the presence of a suitable catalyst can produce the corresponding esters. These reactions are fundamental in organic synthesis for the introduction of various functional groups.

Etherification: Treatment with alkyl halides under basic conditions (Williamson ether synthesis) or other etherification methods can lead to the formation of ethers.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The choice of oxidant will determine the final product.

Reactions at the Formamide Group: The formamide group also offers several possibilities for derivatization.

Hydrolysis: Under acidic or basic conditions, the formamide can be hydrolyzed to yield 3-aminopropanol and formic acid or its salt.

Reduction: The formamide can be reduced to the corresponding methylamine (B109427) derivative, N-methyl-3-aminopropanol, using reducing agents like lithium aluminum hydride.

Dehydration: Dehydration of the formamide group can lead to the formation of an isonitrile.

N-Alkylation/N-Arylation: While challenging due to the lower nucleophilicity of the amide nitrogen, under specific conditions, the nitrogen atom can be further alkylated or arylated.

The synthesis of N-formylaminonitriles from aldehydes and cyanide in formamide has been reported as a potentially prebiotic route to amino acid derivatives. nih.gov This suggests that the formamide moiety can participate in complex reaction pathways.

Potential Derivatives of this compound and Synthetic Approaches

| Derivative Type | Functional Group Targeted | Reagent/Reaction Condition | Product Structure |

|---|---|---|---|

| Ester | Hydroxyl | Carboxylic acid/anhydride (B1165640)/acyl chloride + catalyst | R-COO-(CH₂)₃-NHCHO |

| Ether | Hydroxyl | Alkyl halide + base | R-O-(CH₂)₃-NHCHO |

| Aldehyde | Hydroxyl | Mild oxidizing agent (e.g., PCC) | OHC-CH₂-CH₂-NHCHO |

| Carboxylic Acid | Hydroxyl | Strong oxidizing agent (e.g., KMnO₄) | HOOC-CH₂-CH₂-NHCHO |

| Amine | Formamide | Acid or base hydrolysis | HO-(CH₂)₃-NH₂ |

| Methylamine | Formamide | Reducing agent (e.g., LiAlH₄) | HO-(CH₂)₃-NHCH₃ |

Theoretical and Computational Investigations of N 3 Hydroxypropyl Formamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Ab Initio and Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing detailed information about electronic structure and energy.

Ab initio and DFT methods are cornerstones of computational chemistry for determining optimized molecular geometries and energetic properties. DFT, in particular, offers a balance between accuracy and computational cost, making it a popular choice for studying molecules of this size. Calculations are typically performed using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p) or larger) to approximate the electronic structure.

For N-(3-Hydroxypropyl)formamide, these calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The central formamide (B127407) group is expected to be largely planar due to the resonance between the nitrogen lone pair and the carbonyl π-system. The propyl chain and terminal hydroxyl group introduce additional degrees of freedom.

Table 1: Representative Bond Lengths and Angles from DFT Calculations on Related Amides Note: This table presents typical values for secondary amides to illustrate expected data for this compound.

| Parameter | Typical Calculated Value (Å or °) | Computational Method Example |

|---|---|---|

| C=O Bond Length | ~1.23 Å | B3LYP/6-31G |

| C-N Bond Length | ~1.34 Å | B3LYP/6-31G |

| N-H Bond Length | ~1.01 Å | B3LYP/6-31G |

| O=C-N Bond Angle | ~125° | B3LYP/6-31G |

The presence of multiple rotatable single bonds in this compound gives rise to a complex conformational landscape. Computational methods are essential for identifying the various stable conformers (local minima on the potential energy surface) and the transition states that connect them.

Key rotations defining the conformation include:

Rotation around the C-N amide bond: This leads to cis and trans conformers. For most secondary amides, the trans conformation (where the alkyl group and carbonyl oxygen are on opposite sides) is significantly more stable. nih.gov

Rotation around the C-O bond of the hydroxyl group: This affects the orientation of the hydroxyl hydrogen.

A thorough conformational search would involve systematically rotating these bonds and performing geometry optimizations at each step to map out the potential energy surface. The relative energies of the resulting conformers determine their population distribution at a given temperature. Such analysis has been successfully applied to various N-substituted amides to understand their structural preferences. nih.govresearchgate.net For this compound, a key point of interest would be the potential for intramolecular hydrogen bonding between the terminal hydroxyl group and the carbonyl oxygen, which could stabilize specific conformations.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nepjol.info The MEP is mapped onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential.

For this compound, the MEP map would highlight:

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. They are expected to be concentrated around the carbonyl oxygen and the oxygen of the hydroxyl group, which possess lone pairs of electrons. These sites act as hydrogen bond acceptors. nepjol.inforesearchgate.net

Positive Potential (Blue): These regions are electron-poor and indicate sites for nucleophilic attack. The most positive regions are typically found around the acidic hydrogens, specifically the amide (N-H) and hydroxyl (O-H) protons. nepjol.info These sites act as hydrogen bond donors.

The MEP surface provides a qualitative prediction of intermolecular interaction sites, guiding the study of hydrogen bonding and solvation.

Computational Modeling of Intermolecular Interactions

The functional groups in this compound—the secondary amide and the primary alcohol—are both capable of strong intermolecular interactions, primarily through hydrogen bonding. Computational modeling is used to explore the dynamics and mechanisms of these interactions.

This compound has both hydrogen bond donor sites (the N-H of the amide and the O-H of the alcohol) and hydrogen bond acceptor sites (the carbonyl oxygen and the hydroxyl oxygen). wikipedia.org This allows it to form extensive intermolecular hydrogen-bonded networks with itself and with other protic molecules like water.

Computational modeling can be used to:

Calculate Interaction Energies: Determine the strength of different hydrogen bonding configurations (e.g., amide-amide, amide-alcohol, alcohol-alcohol). Analytic potential energy functions and quantum mechanical calculations have been used to evaluate amide-amide and amide-water hydrogen bond energies, which typically range from -3 to -7 kcal/mol. nih.gov

Simulate Dynamics: Molecular Dynamics (MD) simulations can model the time evolution of a system of this compound molecules. These simulations reveal how hydrogen bonds form, break, and rearrange over time, providing insights into the liquid structure and dynamic properties.

Model Reaction Mechanisms: Quantum chemical calculations can map the potential energy surface for processes involving bond breaking, such as hydrolysis. wikipedia.org For related molecules like formamidine, studies have shown that the presence of water molecules can catalytically lower the activation energy for decomposition by forming cyclic hydrogen-bonded transition states. researchgate.net

Microsolvation is a computational approach where a single solute molecule is surrounded by a small, explicit number of solvent molecules to study the initial stages of solvation. researchgate.net This method bridges the gap between gas-phase calculations and full bulk solvation models.

A microsolvation study of this compound, typically with water molecules, would aim to:

Identify the primary binding sites for the first few solvent molecules. Water would be expected to interact strongly with the polar amide and hydroxyl groups.

Determine the structure and energetics of small solvated clusters (e.g., this compound surrounded by 1 to 6 water molecules). researchgate.net

Analyze the cooperative effects of hydrogen bonding within these clusters.

Evaluate how the presence of the first solvation shell affects the conformational preferences of the this compound molecule. mdpi.com

These studies provide a detailed, bottom-up understanding of the solute-solvent interactions that govern the molecule's behavior in solution. mdpi.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool to unravel the intricate details of chemical reactions involving this compound. By modeling the interactions of atoms and molecules, researchers can predict the most likely pathways for its formation and degradation, identify transient intermediate structures, and determine the energy landscapes of these transformations.

The prediction of reaction pathways and the characterization of transition states are cornerstones of computational reaction chemistry. For amide compounds like this compound, common reactions of interest include hydrolysis (both acid and base-catalyzed) and thermal decomposition.

Computational studies on formamide, often employing Density Functional Theory (DFT), have elucidated multiple potential pathways for its reactions. For instance, the hydrolysis of formamide in aqueous solution is a benchmark for understanding peptide bond cleavage. Theoretical calculations have shown that this process can be catalyzed by water molecules, which actively participate in the proton transfer steps. The presence of the 3-hydroxypropyl group in this compound is expected to influence these pathways. The hydroxyl group can participate in intramolecular hydrogen bonding, potentially altering the stability of intermediates and transition states. Furthermore, the alkyl chain can introduce steric effects that may favor certain geometric arrangements in the transition state.

Transition states are fleeting molecular configurations at the peak of the energy barrier between reactants and products. Identifying their geometry and energy is critical for calculating reaction rates. For formamide hydrolysis, computational models have identified transition states involving the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, often assisted by other solvent molecules. The table below presents a compilation of calculated activation energies for various reaction pathways of formamide, which serve as a baseline for understanding the reactivity of this compound.

Table 1: Calculated Activation Energies for Formamide Reaction Pathways This table is interactive. Click on the headers to sort the data.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Neutral Hydrolysis | Ab initio/Continuum Model | ~23.4 | nih.gov |

| Decarbonylation | CCSD(T)/CBS | 73-78 | nih.gov |

| Dehydrogenation | CCSD(T)/CBS | 73-78 | nih.gov |

| Dehydration | CCSD(T)/CBS | 73-78 | nih.gov |

| Isomerization (E -> Z) | DFT | 26.7 | mdpi.com |

| 1,3-Sigmatropic Shift | DFT | 47.6 | mdpi.com |

In certain reaction mechanisms, particularly under acidic conditions, the formation of cationic species and intermediates is pivotal. Protonation of the amide group can significantly alter its reactivity. Computational studies on formamide have shown that protonation can occur on either the oxygen or the nitrogen atom, with oxygen protonation generally being more favorable and leading to a more reactive electrophile.

For this compound, the presence of the hydroxyl group introduces an additional potential site for protonation. Computational analysis would be essential to determine the relative basicities of the formyl oxygen, the nitrogen, and the hydroxyl oxygen. The resulting cationic intermediates would have distinct electronic structures and subsequent reaction pathways. The stability and reactivity of these intermediates can be thoroughly investigated using quantum chemical calculations, providing insights into the preferred reaction channels under acidic conditions.

Advanced Computational Methodologies

To capture the complexity of chemical processes in realistic environments, advanced computational methodologies are employed. These methods go beyond static calculations of molecules in the gas phase to simulate the dynamic behavior of molecules in solution and integrate different levels of theoretical accuracy.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions.

To accurately model chemical reactions in solution, it is often necessary to combine the high accuracy of quantum mechanics (QM) for the reacting species with the computational efficiency of molecular mechanics (MM) for the solvent. This hybrid approach is known as QM/MM.

In a QM/MM simulation of a reaction involving this compound, the amide itself and a few closely interacting solvent molecules would be treated with a QM method, allowing for the description of bond breaking and formation. The rest of the solvent molecules would be treated with an MM force field. This approach provides a balance between accuracy and computational cost, enabling the simulation of reactions in a condensed-phase environment.

QM/MM methods are particularly useful for calculating free energy profiles of reactions in solution. By simulating the reaction pathway and calculating the potential of mean force, researchers can determine the free energy barriers and the stability of intermediates, providing a more realistic picture of the reaction than gas-phase calculations alone. This approach is essential for a quantitative understanding of the solvent's role in the reaction mechanism of this compound.

Advanced Spectroscopic Characterization in N 3 Hydroxypropyl Formamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-(3-Hydroxypropyl)formamide, offering detailed information about the connectivity of atoms and the dynamic processes within the molecule.

High-Resolution 1H and 13C NMR for Structural Elucidation and Rotamer Identification

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of this compound. The ¹H NMR spectrum provides information on the chemical environment of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present.

A key feature in the NMR spectra of formamides is the presence of rotamers, also known as conformational isomers, which arise from the restricted rotation around the amide C-N bond due to its partial double-bond character. umich.edu This results in two distinct conformers, typically referred to as cis and trans, leading to a doubling of specific NMR signals. The relative population of these rotamers can be influenced by factors such as temperature and solvent.

Expected ¹H NMR Chemical Shifts: The proton signals for the propyl chain are expected in the aliphatic region, while the formyl proton and the protons attached to nitrogen and oxygen will have distinct chemical shifts. The presence of rotamers would likely cause the formyl proton and the N-CH₂ protons to appear as two separate sets of signals.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Formyl (CHO) | ~8.0 - 8.2 | Singlet (or two singlets for rotamers) |

| Hydroxyl (OH) | Variable | Broad Singlet |

| Methylene (N-CH₂) | ~3.3 - 3.5 | Triplet (or two triplets for rotamers) |

| Methylene (CH₂-CH₂-CH₂) | ~1.7 - 1.9 | Quintet |

| Methylene (O-CH₂) | ~3.6 - 3.8 | Triplet |

Expected ¹³C NMR Chemical Shifts: The carbon spectrum will show distinct signals for the formyl carbon and the three carbons of the hydroxypropyl chain. The formyl carbon is characteristically found in the downfield region. Similar to the ¹H NMR, the signals for carbons near the amide bond may be split due to the presence of rotamers.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Formyl (C=O) | ~162 - 165 |

| Methylene (N-CH₂) | ~40 - 45 |

| Methylene (CH₂-CH₂-CH₂) | ~30 - 35 |

| Methylene (O-CH₂) | ~58 - 62 |

Investigation of Solvent Effects on NMR Spectra

The choice of solvent can significantly influence the NMR spectrum of this compound. researchgate.net Solvent-solute interactions, such as hydrogen bonding and dipole-dipole interactions, can alter the electron density around the nuclei, leading to changes in chemical shifts. ias.ac.in

For instance, in proton-donating solvents like D₂O or CD₃OD, hydrogen bonding with the carbonyl oxygen and the hydroxyl group is expected. This can affect the chemical shifts of the formyl proton and the protons on the hydroxypropyl chain. In contrast, aromatic solvents like benzene-d₆ can induce anisotropic effects, causing significant shifts, particularly for protons situated near the amide group. researchgate.net The relative populations of the cis and trans rotamers can also be solvent-dependent, which would be reflected in the relative intensities of their corresponding NMR signals. rsc.org The chemical shifts of residual protons in common NMR solvents are well-documented and must be considered during spectral analysis. illinois.educkgas.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and for probing the nature of intermolecular interactions, especially hydrogen bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. thermofisher.com The presence of both a hydroxyl (-OH) group and a secondary amide (-NH-C=O) group makes this molecule capable of forming extensive intermolecular hydrogen bonds.

Hydrogen bonding has a pronounced effect on the IR spectrum. rsc.org Typically, the stretching frequencies of the groups involved in hydrogen bonding (the O-H and N-H groups as donors, and the C=O group as an acceptor) are shifted to lower wavenumbers (red-shifted) and their corresponding bands become broader and more intense. nih.gov

Characteristic FT-IR Absorption Bands:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Broadness indicates hydrogen bonding. |

| N-H Stretch | 3200 - 3400 | Medium, Broad | Often overlaps with the O-H stretch. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong | Position is sensitive to hydrogen bonding. |

| N-H Bend (Amide II) | 1520 - 1570 | Medium | |

| C-N Stretch | 1200 - 1350 | Medium | |

| C-O Stretch | 1050 - 1150 | Strong |

The analysis of these bands, particularly the Amide I and Amide II bands, provides valuable information about the secondary structure and intermolecular associations of the molecule.

Matrix Isolation Infrared Studies for Conformational Analysis

Matrix isolation is a technique where molecules are trapped in a solid, inert matrix (such as argon or nitrogen) at very low temperatures. mdpi.com This method allows for the study of individual molecular conformations that might be transient or unobservable in the gas, liquid, or solid states at higher temperatures. nih.gov

For this compound, matrix isolation IR spectroscopy could be employed to:

Isolate and characterize different conformers: This includes not only the cis/trans rotamers around the amide bond but also different rotational conformations of the 3-hydroxypropyl chain.

Study weak interactions: By co-depositing this compound with other molecules, it is possible to study the formation and structure of weakly bound complexes. researchgate.net

The sharp, well-resolved spectral lines obtained in matrix isolation studies provide more precise vibrational data, aiding in the validation of computational chemistry models that predict conformational energies and vibrational frequencies. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

In a typical mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern provides a fingerprint that can be used for structural elucidation. Expected fragmentation pathways for this compound could include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the nitrogen or oxygen atoms.

Amide bond cleavage: Fragmentation at the C-N bond.

Loss of small neutral molecules: Elimination of water (H₂O) from the hydroxyl group or loss of the formyl group (CHO).

Analysis of the mass-to-charge ratios (m/z) of the resulting fragment ions allows for the reconstruction of the molecule's structure, confirming the identity of this compound.

Complementary Spectroscopic Techniques in Research Context

While HRMS provides valuable information on the mass and elemental composition, a comprehensive structural determination of this compound requires the synergistic use of other spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The combination of NMR, IR, and MS provides a complete picture of the molecular structure. NMR spectroscopy reveals the connectivity of atoms through the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and elemental formula.

For this compound, ¹H and ¹³C NMR spectra are fundamental for confirming the propyl chain and the formamide (B127407) group. The ¹H NMR spectrum would show distinct signals for the protons on the three carbons of the propyl chain and the formyl proton. The chemical shifts and coupling patterns of these protons would confirm their connectivity. The ¹³C NMR spectrum would show four distinct signals corresponding to the three carbons of the hydroxypropyl group and the carbonyl carbon of the formamide group.

Infrared spectroscopy would confirm the presence of the key functional groups. A broad absorption band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The N-H stretching of the secondary amide would also appear in this region. A strong absorption band around 1650-1680 cm⁻¹ would be characteristic of the C=O stretching vibration (Amide I band) of the formamide group.

Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Observed/Predicted Data | Interpretation |

| ¹H NMR | Signals corresponding to -CH2-OH, -CH2-CH2-NH-, -NH-CHO, and -CHO protons. | Confirms the propylformamide backbone and the presence of hydroxyl and formyl groups. |

| ¹³C NMR | Four distinct carbon signals. | Corresponds to the three carbons of the propyl chain and the carbonyl carbon. |

| IR Spectroscopy | Broad O-H and N-H stretching bands (3300-3500 cm⁻¹), C=O stretching band (approx. 1670 cm⁻¹). | Confirms the presence of hydroxyl and amide functional groups. |

| HRMS | Accurate mass measurement of the molecular ion (e.g., [M+H]+ at m/z 104.07061). | Confirms the elemental formula C4H9NO2. |

Computational Support for Spectroscopic Data Interpretation

Computational chemistry, particularly quantum chemical calculations, plays a crucial role in the interpretation of complex spectroscopic data. By modeling the molecular structure and properties of this compound, theoretical spectra can be generated and compared with experimental data to validate structural assignments.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict various spectroscopic parameters with a high degree of accuracy. For this compound, DFT calculations can be employed to:

Predict NMR Chemical Shifts: Theoretical ¹H and ¹³C chemical shifts can be calculated and compared with the experimental values. A good correlation between the calculated and experimental shifts provides strong evidence for the proposed molecular structure.

Simulate IR Spectra: The vibrational frequencies and intensities of the functional groups can be calculated. This allows for a more detailed assignment of the experimental IR absorption bands.

Investigate Molecular Geometry: The most stable conformation of the molecule can be determined, which aids in understanding the observed spectroscopic properties.

Comparison of Experimental and Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental Chemical Shift (ppm) | Hypothetical Calculated Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165 | ~164 |

| Methylene adjacent to OH (-CH2OH) | ~60 | ~61 |

| Methylene adjacent to NH (-CH2NH) | ~40 | ~41 |

| Central Methylene (-CH2-) | ~30 | ~31 |

Note: The hypothetical calculated values are for illustrative purposes to demonstrate the expected correlation with experimental data.

By integrating these advanced spectroscopic techniques with computational support, a comprehensive and unambiguous characterization of this compound can be achieved, providing a solid foundation for further research and application.

Applications of N 3 Hydroxypropyl Formamide in Specialized Chemical Fields

Organic Synthesis Reagents and Intermediates

In the realm of organic synthesis, N-(3-Hydroxypropyl)formamide and related formamides are valuable as intermediates and reagents for constructing complex molecular architectures. The formamide (B127407) moiety is particularly significant, participating in reactions as a protecting group, a formylating agent, and a precursor to other functional groups.

Utility as a Protecting Group for Amines

Protecting functional groups is a critical strategy in multi-step organic synthesis to prevent undesired side reactions. libretexts.org The amino group is particularly susceptible to a wide variety of reagents and often requires protection. libretexts.org Acylation, the conversion of an amine to an amide, is a common protection strategy. libretexts.org The resulting amide is significantly less nucleophilic than the parent amine, effectively shielding it from reaction. libretexts.org

N-formyl compounds, or formamides, have been widely utilized in organic synthesis as a protecting group for amines. scispace.com The formylation of a primary or secondary amine introduces a formyl group (-CHO) onto the nitrogen atom. This transformation can be achieved using various reagents, with one of the most direct methods being the use of formic acid. scispace.comnih.gov While specific studies detailing the use of this compound itself as a starting material for this purpose are not prominent, its structure is a result of such a protection strategy applied to 3-amino-1-propanol. The formamide group effectively protects the nitrogen, while the hydroxyl group remains available for other chemical modifications.

Precursor for the Synthesis of Complex Organic Molecules

Formamides are fundamental precursors in the synthesis of a vast range of organic compounds. nih.gov They contain all the necessary elements (carbon, nitrogen, oxygen, hydrogen) for building essential biomolecules. wikipedia.org Historically, formamide has been shown to be a plausible starting material for the prebiotic synthesis of key biological molecules, including purine (B94841), adenine, and cytosine, often in the presence of simple catalysts. wikipedia.org

More broadly in synthetic chemistry, N-formyl compounds serve as intermediates for preparing isocyanides and for synthesizing mono-methylated amines from primary amines. scispace.com Recent research has demonstrated that N-formamides can also function as carbonyl precursors in multicomponent reactions, such as the Passerini reaction, to generate α-acyloxycarboxamides. nih.gov In this context, this compound offers significant potential as a bifunctional precursor. Its formamide group can be transformed to generate a carbonyl or isocyanide intermediate, while the hydroxypropyl chain provides a handle for further functionalization, cyclization, or attachment to other molecular scaffolds.

| Precursor Type | Resulting Molecule/Intermediate | Type of Synthesis | Reference |

|---|---|---|---|

| Formamide | Purine, Adenine, Cytosine | Prebiotic Synthesis | wikipedia.org |

| N-Formyl Compounds | Isocyanides | Functional Group Transformation | scispace.com |

| N-Formyl Compounds | Mono-methylated Amines | Reductive Amination Pathway | scispace.com |

| Heterocyclic N-Formamides | α-Acyloxycarboxamides | Passerini Reaction | nih.gov |

Role in the Synthesis of Medicinally Important Heterocycles

Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance in medicinal chemistry, forming the core scaffolds of a vast number of pharmaceuticals. nih.govopenmedicinalchemistryjournal.com Over half of all small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. openmedicinalchemistryjournal.com The synthesis of these structures is a central focus of drug discovery programs. encyclopedia.pub

Formamides are key building blocks in the creation of N-heterocycles. wikipedia.orgencyclopedia.pub For instance, the synthesis of purine from formamide has been well-documented. wikipedia.org this compound represents a functionalized precursor for heterocycle synthesis. The formamide group can act as a source of both carbon and nitrogen atoms required for ring formation. The 3-hydroxypropyl side chain can play several roles: it can be a point of cyclization, it can be modified to introduce further diversity, or it can influence the physicochemical properties (like solubility and polarity) of the final heterocyclic molecule, which is a crucial aspect of drug design. nih.gov

Involvement in Formylation Reactions

Formylation is the process of adding a formyl group (-CHO) to a molecule, and N-formylation specifically refers to the formylation of an amine. nih.gov The resulting formamides are important synthetic intermediates and are found in various natural products and pharmaceuticals. nih.gov

Numerous methods exist for the N-formylation of amines. nih.gov While reagents like acetic formic anhydride (B1165640) or activated formic esters are effective, a practical and convenient procedure involves the direct use of formic acid, often heated with the amine in a solvent like toluene. scispace.com this compound is the product of such a reaction between 3-amino-1-propanol and a formylating agent.

Furthermore, formamides themselves can, under certain conditions, participate in reactions where they act as formylating agents, though this is less common than using more reactive sources like formic acid. researchgate.net The field has also seen the development of catalytic methods for N-formylation that use methanol (B129727) as the formyl source in the presence of a catalyst, which is considered a more environmentally friendly approach. nih.gov

| Formylating Agent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| Formic Acid | Heating, often with azeotropic removal of water | Practical, convenient, no need for anhydrous conditions | scispace.com |

| Acetic Formic Anhydride | Varies | Widely used but moisture-sensitive | scispace.com |

| Methanol + Oxidant + Catalyst (e.g., AuPd–Fe3O4) | Room temperature, O2 atmosphere | Green chemistry approach, avoids halide byproducts | nih.gov |

| Triethyl Orthoformate | Acid catalyst, high temperature | Classic method for forming N-alkyl formamides | nih.gov |

Application in Continuous-Flow Photochemistry

Continuous-flow chemistry has emerged as a powerful technology in modern organic synthesis, enabling reactions to be performed in a continuously flowing stream within a microreactor. nih.gov This approach offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. nih.gov When combined with photochemistry, which uses light to initiate chemical reactions, it allows for the efficient synthesis of complex and bioactive molecules. nih.gov

Continuous-flow photochemistry has been successfully applied to multi-step syntheses of active pharmaceutical ingredients (APIs), significantly reducing reaction times and improving yields. mdpi.comjcu.edu.au The technology is particularly advantageous for photochemical reactions that can be difficult to control in large-scale batch reactors. nih.gov While continuous-flow photochemistry is a rapidly advancing field for the preparation of bioactive compounds, specific examples detailing the use of this compound within these systems are not widely reported in the literature. However, its status as a versatile chemical intermediate makes it a potential candidate for inclusion in future flow synthesis designs.

Materials Science and Polymer Chemistry

In materials science, the properties of a polymer are dictated by its constituent monomers and the degree of cross-linking. Bifunctional molecules are essential as they can act as monomers to form linear chains or as agents to link existing polymer chains together.

This compound possesses two key functional groups: a hydroxyl group (-OH) and a secondary amide group (-NHCHO). Both groups are capable of participating in polymerization reactions. The hydroxyl group can react to form esters or ethers, while the amide group's N-H bond can undergo various reactions. This bifunctionality makes it a plausible candidate for a monomer or co-monomer in the synthesis of polymers like polyesters, polyamides, or polyurethanes. The presence of these functional groups would be expected to increase the hydrophilicity and hydrogen-bonding capacity of the resulting material.

Derivatives of a structurally similar compound, 3-[(3-Hydroxypropyl)amino]propanamide, have been reported for use in the synthesis of biodegradable polymers, highlighting the relevance of such structures in materials science. smolecule.com Although direct applications of this compound in polymer chemistry are not extensively documented, its chemical structure suggests potential utility in creating functional polymers with tailored properties.

Function as a Plasticizer in Thermoplastic Starch (TPS) Formulations

Thermoplastic starch (TPS) is a biodegradable polymer derived from renewable resources, making it an environmentally friendly alternative to conventional plastics. However, native starch is brittle and requires the addition of plasticizers to impart flexibility and processability. While polyols like glycerol (B35011) are commonly used, they can be susceptible to retrogradation, a process where the starch molecules re-associate, leading to embrittlement of the material over time.

Amide-containing compounds, such as formamide and its derivatives, have been investigated as effective plasticizers for TPS, demonstrating an ability to inhibit retrogradation. The formamide group can form stable hydrogen bonds with the hydroxyl groups of the starch molecules, disrupting the intermolecular and intramolecular hydrogen bonds within the starch granules and preventing their re-formation.

While direct studies on this compound are limited, research on similar compounds provides strong evidence for its potential as a plasticizer. For instance, formamide has been shown to effectively restrain retrogradation in TPS at various humidity levels. documentsdelivered.com Studies on N,N-Bis(2-hydroxyethyl)formamide (BHF) and N-(2-Hydroxypropyl)formamide (HPF) as plasticizers for corn starch have demonstrated that these molecules can completely disrupt the starch granules, leading to the formation of a continuous and homogenous thermoplastic phase. researchgate.net The presence of hydroxyl groups in these formamide derivatives, similar to the one in this compound, likely enhances their interaction with starch. It is hypothesized that this compound would function similarly, with its hydroxyl group providing an additional site for hydrogen bonding with the starch polymer chains, thus enhancing the plasticizing effect and further mitigating retrogradation. The hydrogen bond-forming ability of amide groups is considered to be a key factor in their effectiveness at inhibiting starch retrogradation. rug.nl

Impact on Mechanical and Thermal Properties of Polymeric Materials

The incorporation of plasticizers significantly influences the mechanical and thermal properties of polymeric materials. For TPS, the addition of a suitable plasticizer leads to a decrease in tensile strength and an increase in elongation at break, indicating a transition from a brittle to a more ductile material.

Formamide-plasticized TPS has been reported to exhibit good ductility, with a maximal failure stress of 3.9 MPa and a strain of 95% at water contents between 13% and 35%. documentsdelivered.com When formamide and urea (B33335) are used as a mixed plasticizer for high-amylose starch, the resulting films show improved mechanical properties and restrained retrogradation, which is beneficial for processes like film blowing. scilit.com

Analogous hydroxy-containing formamides have also been shown to impact the thermal properties of TPS. For instance, formamide-plasticized TPS has a slightly lower glass transition temperature (Tg) compared to glycerol-plasticized TPS. documentsdelivered.com The Tg is a critical parameter for polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. A lower Tg, as would be expected with the incorporation of this compound, would indicate enhanced molecular mobility and flexibility of the polymer chains at lower temperatures.

The specific impact of this compound on the mechanical and thermal properties of TPS would depend on its concentration and interaction with the starch matrix. It is anticipated that its bifunctional nature would allow for a tailored balance of properties. The formamide moiety would primarily contribute to disrupting starch crystallinity and preventing retrogradation, while the flexible propyl chain and terminal hydroxyl group would enhance the flexibility and toughness of the resulting material.

Table 1: Comparison of Plasticizers for Thermoplastic Starch (TPS)

| Plasticizer | Key Findings | Reference |

| Formamide | Effectively restrains retrogradation; results in good ductility. | documentsdelivered.com |

| N,N-Bis(2-hydroxyethyl)formamide (BHF) | Completely disrupts starch granules, forming a continuous phase. | researchgate.net |

| N-(2-Hydroxypropyl)formamide (HPF) | Acts as an effective plasticizer, leading to homogenous materials. | researchgate.net |

| Urea/Formamide Mixture | Improves mechanical properties and restrains retrogradation in high-amylose starch films. | scilit.com |

| Glycerol | Commonly used, but can be prone to retrogradation. | documentsdelivered.comrug.nl |

This table is generated based on available data for analogous compounds and illustrates the expected performance context for this compound.

Potential as a Building Block in Novel Material Design

The bifunctionality of this compound, possessing both a hydroxyl group and a formamide group, makes it a promising candidate as a monomer or building block for the synthesis of novel polymers with tailored properties. The hydroxyl group can participate in condensation polymerizations, such as the formation of polyesters and polyurethanes, while the formamide group can provide sites for hydrogen bonding, influencing the polymer's solubility, thermal stability, and mechanical behavior.

For instance, the hydroxyl group of this compound could react with dicarboxylic acids or their derivatives to form polyesters. The resulting polyesters would feature pendant formamide groups along the polymer backbone, which could introduce unique properties such as increased hydrophilicity and the ability to form strong intermolecular hydrogen bonds. Similarly, reaction with diisocyanates could yield polyurethanes with pendant formamide groups. The synthesis of polyurethanes from monomers containing hydroxyl groups is a well-established process. documentsdelivered.combhu.ac.inresearchgate.net The presence of the formamide moiety could enhance the thermal stability and mechanical strength of the resulting polyurethane.

Furthermore, the formamide group itself could potentially be chemically modified post-polymerization to introduce other functionalities. While direct polymerization of this compound has not been extensively reported, the synthesis of polymers from similar functional monomers is a common practice in polymer chemistry. researchgate.net The use of N-vinylformamide in free radical polymerization to create various polymer architectures further highlights the versatility of the formamide group in polymer synthesis. nih.govmcmaster.ca

Computational Design of Functional Materials

Computational chemistry and materials science offer powerful tools for predicting the properties of novel materials and understanding the interactions between molecules at the atomic level. In the context of this compound, computational methods can be employed to design and screen for functional materials with desired characteristics.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and materials. DFT studies could be used to understand the interaction between this compound and starch molecules. For example, DFT has been used to study the adsorption of formamide on carbon nanotubes and the hydrogen bonding interactions between nitrosamine (B1359907) and formamide. researchgate.netresearchgate.net Similar calculations could elucidate the strength and nature of the hydrogen bonds formed between this compound and the hydroxyl groups of starch, providing insights into its effectiveness as a plasticizer. DFT simulations have also been used to show that hydration can improve the electrical stability of thermoplastic starch. researchgate.net

Molecular Dynamics (MD) simulations can be used to model the behavior of larger systems, such as a polymer matrix plasticized with this compound. MD simulations could predict the effect of the plasticizer on the glass transition temperature, mechanical properties, and diffusion of small molecules within the polymer. This information would be invaluable for optimizing the formulation of TPS and other polymers.

By using these computational approaches, researchers can screen for the potential efficacy of this compound in various applications before undertaking extensive experimental work, thereby accelerating the development of new and improved materials.

Q & A

Q. What are the standard synthetic routes for N-(3-Hydroxypropyl)formamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be optimized by varying reaction time, temperature, and solvent systems. For instance, refluxing the reaction mixture for 65 hours in ethanol/water yields a monohydrate form with 79% efficiency, while room-temperature synthesis produces a lower yield (37%) and mixed polymorphs . Recrystallization from acetonitrile or p-xylene generates anhydrous forms, whereas water/ethanol (2:1) mixtures yield monohydrates. Monitoring reaction conditions and solvent polarity is critical for controlling polymorphism and purity .

Q. Which spectroscopic and thermal analysis techniques are most effective for structural characterization?

- Methodological Answer : Solid-state -CP/MAS NMR is essential for distinguishing polymorphs, as it resolves differences in hydrogen bonding and molecular packing (e.g., absence of intramolecular O27–O24 hydrogen bonds in monohydrate forms vs. anhydrous forms) . Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify hydration states: monohydrates exhibit endothermic peaks near 100°C (water loss), while anhydrous forms lack this feature .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorph identification for this compound?

- Methodological Answer : Polymorph identification requires a multi-technique approach:

- X-ray Diffraction (XRD) : Resolves crystal lattice differences (e.g., monohydrate vs. anhydrous unit cells).

- Solid-State NMR : Detects hydrogen-bonding variations (e.g., anhydrous Form 4 retains an intramolecular hydrogen bond absent in monohydrate Form 3) .

- Dynamic Vapor Sorption (DVS) : Quantifies hydration/dehydration kinetics to assess environmental stability of polymorphs.

Q. What role do hydrogen bonds play in the stability of pseudopolymorphs?

- Methodological Answer : Intramolecular hydrogen bonds (e.g., O27–O24 in anhydrous Form 4) enhance thermal stability, while intermolecular bonds in monohydrates (Form 3) facilitate water retention. Computational modeling (e.g., DFT calculations) can predict bond strengths and lattice energies, guiding the selection of stable forms for pharmaceutical applications .

Q. How to design experiments to study hydration-dehydration behavior?

- Methodological Answer :

- Solvent Screening : Recrystallize from solvents with varying polarity (e.g., acetonitrile for anhydrous forms, water/ethanol for monohydrates) .

- Controlled Humidity Chambers : Expose samples to 0–95% relative humidity (RH) and monitor phase transitions via XRD or Raman spectroscopy.

- Isothermal Calorimetry : Measure heat flow during hydration to quantify thermodynamic stability.

Data Analysis and Interpretation

Q. How to interpret thermal analysis data to distinguish between anhydrous and hydrated forms?

- Methodological Answer :